Fmoc-D-Thr(tBu)-OH Fmoc-D-Thr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 138797-71-4
VCID: VC21540191
InChI: InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol

Fmoc-D-Thr(tBu)-OH

CAS No.: 138797-71-4

VCID: VC21540191

Molecular Formula: C23H27NO5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Thr(tBu)-OH - 138797-71-4

Description

Fmoc-D-Thr(tBu)-OH, also known as N-Fmoc-O-tert-butyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which enhance stability and facilitate selective reactions. The compound features a fluorenylmethoxycarbonyl (Fmoc) group protecting the amino functionality and a tert-butyl (tBu) group protecting the hydroxyl functionality of threonine.

Synthesis and Preparation

The synthesis of Fmoc-D-Thr(tBu)-OH typically involves two main steps:

  • Fmoc Protection: The amino group of D-threonine is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

  • Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Applications in Research and Medicine

Fmoc-D-Thr(tBu)-OH is used extensively in:

  • Peptide Synthesis: It is employed to create peptides that mimic natural biological processes or have therapeutic potential.

  • Drug Development: Peptides synthesized using this compound can target specific proteins involved in diseases, making them candidates for new drug therapies.

  • Biochemical Studies: The compound is utilized to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberUnique Features
Fmoc-D-Thr(tBu)-OHC23H27NO5397.5 g/mol138797-71-4tert-Butyl group enhances solubility and stability.
Fmoc-L-Thr(tBu)-OHC23H27NO5397.5 g/mol71989-35-0Similar structure but with L-isomer of threonine.
Fmoc-D-Tyr(tBu)-OHC28H29NO5459.53 g/mol118488-18-9Contains tyrosine instead of threonine, with different biological properties.

Biological Activity

Fmoc-D-Thr(tBu)-OH plays a significant role in peptide synthesis due to its protective groups. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions, such as coupling with other amino acids to form peptides. This property is crucial for producing bioactive peptides that can interact with various biological targets, including enzymes and receptors .

Research Findings

Recent studies have highlighted the importance of Fmoc-D-Thr(tBu)-OH in synthesizing peptides with specific biological activities. For instance, peptides synthesized using this compound can be used to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets .

CAS No. 138797-71-4
Product Name Fmoc-D-Thr(tBu)-OH
Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
IUPAC Name (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
Standard InChIKey LZOLWEQBVPVDPR-VBKZILBWSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Synonyms Fmoc-D-Thr(tBu)-OH;138797-71-4;Fmoc-O-tert-butyl-D-threonine;Fmoc-D-Thr(But)-OH;Fmoc-Thr(But)-OH;AmbotzFAA1509;AC1ODVAG;PubChem10044;47312_ALDRICH;Fmoc-O-tert.butyl-D-threonine;SCHEMBL3310968;47312_FLUKA;MolPort-003-934-061;ZINC2571893;CF-057;AKOS015892639;AM82251;MCULE-4528317781;NE31461;AJ-41952;AK-81192;KB-52134;ST2407019;FT-0643299;(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoicacid
PubChem Compound 7021418
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator